Cyclopropyl(3-methoxypyridin-2-yl)methanamine dihydrochloride
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Overview
Description
Cyclopropyl(3-methoxypyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O It is known for its unique structure, which includes a cyclopropyl group attached to a methoxypyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-methoxypyridin-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Attachment of the Methoxypyridinyl Moiety: The methoxypyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a methoxy group donor.
Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Sourcing: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-methoxypyridin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Cyclopropyl(3-methoxypyridin-2-yl)methanamine dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-methoxypyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride
- Cyclopropyl(3-ethoxypyridin-2-yl)methanamine dihydrochloride
- Cyclopropyl(3-hydroxypyridin-2-yl)methanamine dihydrochloride
Uniqueness
Cyclopropyl(3-methoxypyridin-2-yl)methanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, may influence its reactivity and interactions with other molecules, making it valuable for specific research applications.
Properties
IUPAC Name |
cyclopropyl-(3-methoxypyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-8-3-2-6-12-10(8)9(11)7-4-5-7;;/h2-3,6-7,9H,4-5,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTHLUMEYDOPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(C2CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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